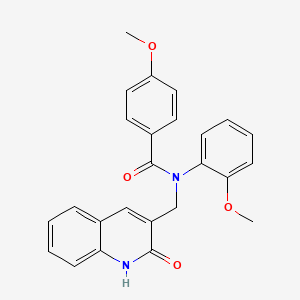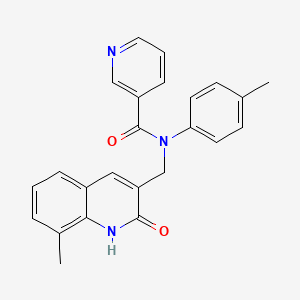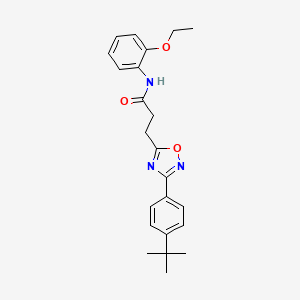
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)propanamide, commonly known as TBOA, is a potent and selective inhibitor of glutamate transporters. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
作用机制
TBOA selectively inhibits the excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By inhibiting EAATs, TBOA increases the extracellular concentration of glutamate, leading to enhanced synaptic transmission. This mechanism of action has been shown to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the extracellular concentration of glutamate, which enhances synaptic transmission. TBOA has also been shown to improve cognitive function in animal models of neurological disorders. Additionally, TBOA has been shown to have neuroprotective effects in animal models of stroke and ischemia.
实验室实验的优点和局限性
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of glutamate transporters in neurological disorders. However, TBOA has some limitations for lab experiments. It has a short half-life, which can make it difficult to administer in animal models. Additionally, TBOA can have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for TBOA research. One area of interest is the potential therapeutic applications of TBOA in neurological disorders. Further studies are needed to determine the optimal dosage and administration of TBOA for these conditions. Another area of interest is the development of more potent and selective inhibitors of EAATs. These inhibitors could have even greater therapeutic potential than TBOA. Finally, further studies are needed to fully understand the biochemical and physiological effects of TBOA and its potential off-target effects.
Conclusion
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. Its ability to enhance synaptic transmission and improve cognitive function has been demonstrated in animal models of neurological disorders. Further research is needed to determine the optimal dosage and administration of TBOA for these conditions and to fully understand its biochemical and physiological effects.
合成方法
TBOA can be synthesized through a multistep process involving the reaction of 4-tert-butylbenzohydrazide with ethyl acetoacetate, followed by cyclization with phosphoryl chloride and finally, reaction with 2-ethoxybenzoyl chloride. The product is then purified through column chromatography to obtain TBOA in its pure form.
科学研究应用
TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and ischemia. It has been shown to increase the extracellular concentration of glutamate, a neurotransmitter that plays a crucial role in the central nervous system. TBOA's ability to inhibit glutamate transporters has been shown to enhance synaptic transmission and improve cognitive function in animal models of neurological disorders.
属性
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-5-28-19-9-7-6-8-18(19)24-20(27)14-15-21-25-22(26-29-21)16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLAGWTUSORJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

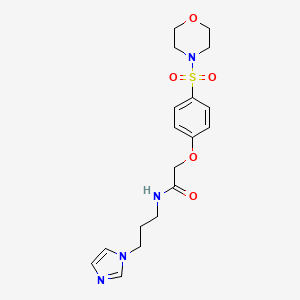
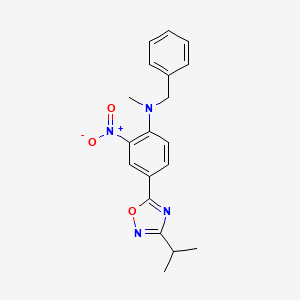
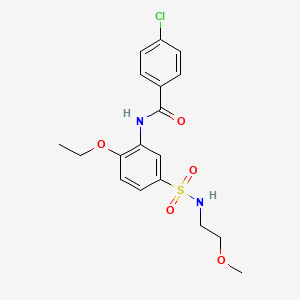
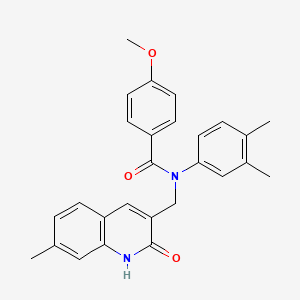
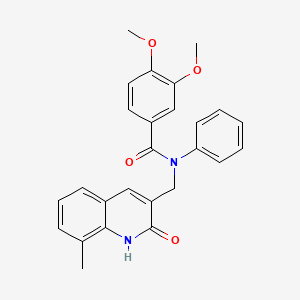
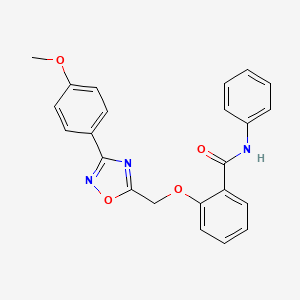

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)
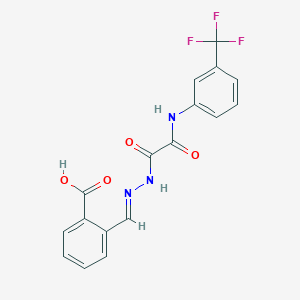
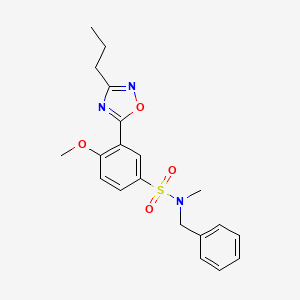
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
